molecular formula C17H22O B14382467 5-Hexyl-3-methyl-2-phenylfuran CAS No. 89932-18-3

5-Hexyl-3-methyl-2-phenylfuran

Cat. No.: B14382467
CAS No.: 89932-18-3
M. Wt: 242.36 g/mol
InChI Key: CRHLPPCBRVHIBK-UHFFFAOYSA-N
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Description

5-Hexyl-3-methyl-2-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a hexyl group, a methyl group, and a phenyl group Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-methyl-2-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans. This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed to introduce the phenyl group onto the furan ring . The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-methyl-2-phenylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophiles such as halogens, nitro compounds, and alkylating agents.

Major Products Formed

    Oxidation: Furanones, hydroxylated furans.

    Reduction: Dihydrofuran, tetrahydrofuran derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hexyl-3-methyl-2-phenylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylfuran: Lacks the hexyl and methyl substituents, making it less hydrophobic and potentially less bioactive.

    3-Methylfuran: Lacks the phenyl and hexyl substituents, resulting in different chemical and biological properties.

    5-Hexylfuran:

Uniqueness

5-Hexyl-3-methyl-2-phenylfuran is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the hexyl group increases its hydrophobicity, while the phenyl group enhances its potential for π-π interactions. The methyl group can influence its reactivity and stability. These features make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

89932-18-3

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

5-hexyl-3-methyl-2-phenylfuran

InChI

InChI=1S/C17H22O/c1-3-4-5-9-12-16-13-14(2)17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13H,3-5,9,12H2,1-2H3

InChI Key

CRHLPPCBRVHIBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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